Antifungal Intermediate Activity: 1,3-Bis(2-propynyloxy)benzene Outperforms Amino-Modified Mannich Derivatives
In a comparative antifungal screening study, unmodified 1,3-bis(2-propynyloxy)benzene intermediates were tested alongside monoamino bis(propynyloxy)benzene Mannich bases against five fungal strains including Trichophyton schoenleini, T. mentagrophytes, T. tonsurans, Candida albicans, and Epidermophyton flocossum. The bis(propynyloxy)benzene intermediates were found to be the most active compounds in the series, exhibiting superior antifungal potency relative to the corresponding Mannich base derivatives, and comparisons were made with standard reference drugs [1].
| Evidence Dimension | Antifungal activity (qualitative ranking in fungal inhibition screening) |
|---|---|
| Target Compound Data | Most active among all tested compounds in the series (unmodified bis(propynyloxy)benzene intermediates) |
| Comparator Or Baseline | Monoamino Mannich base derivatives of bis(propynyloxy)benzenes; standard reference antifungal drugs |
| Quantified Difference | The intermediates were found to be the most active, although two Mannich bases possessed considerable activity (no exact MIC reported in abstract) |
| Conditions | In vitro antifungal assay against Trichophyton schoenleini, T. mentagrophytes, T. tonsurans, Candida albicans, and Epidermophyton flocossum |
Why This Matters
This demonstrates that the unsubstituted bis-alkyne scaffold retains intrinsic antifungal activity superior to amine-functionalized derivatives, making 1,3-bis(2-propynyloxy)benzene the preferred starting material for antifungal lead development rather than pre-functionalized Mannich analogs.
- [1] Simon, D.Z., Brookman, S., Beliveau, J., & Salvador, R.L. (1977). Synthetic acetylenic antifungal agents. Journal of Pharmaceutical Sciences, 66(3), 431-432. DOI: 10.1002/jps.2600660332. PMID: 321752. View Source
